1-(1-Adamantyl)pentane-1,4-dione
Overview
Description
1-(1-Adamantyl)pentane-1,4-dione is a biochemical compound used for proteomics research . It has a molecular formula of C15H22O2 and a molecular weight of 234.33 .
Synthesis Analysis
The synthesis of this compound has been achieved in high yield by the reaction of 1-bromo-, 1-chloro-, or 1-hydroxyadamantane with acetylacetone in the presence of manganese or iron compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C15H22O2 .Chemical Reactions Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula C15H22O2 and molecular weight of 234.33 .Scientific Research Applications
Conformational Analysis
1-(1-Adamantyl)pentane-1,4-dione has been studied for its conformational properties. Molecular mechanics calculations have been used to predict the preferred conformations of related compounds, such as 3-(1-adamantyl)pentane-2,4-dione, providing insights into their molecular structures and dipole moments (Moreno-Mañas et al., 1987).
Alkylation and Complex Formation
The compound has been utilized in the alkylation of Co(II) complexes of β-diketones, using 1-bromoadamantane. This process aids in understanding the formation of α-(1-adamantyl)-β-diketones and proposes the intermediacy of adamantyl cation (Gonzalez et al., 1985).
Stereoselective Reduction
The LiA1H4 reduction of α-adamantyl(and tert-butyl)-β-diketones, closely related to this compound, occurs under specific conditions, leading to various stereoisomeric diols. This process is significant for understanding the diastereoselection in severely hindered β-diketones (Moreno-Mañas et al., 1992).
Synthesis and Structural Analysis
The synthesis and structure of compounds carrying bulky 1-adamantyl groups, starting from derivatives like 1,5-di-1-adamantyl-3-thiapentane-1,5-dione, provide insights into the molecular architecture and properties of these substances (Nakayama et al., 1991).
Spectroscopic Studies
Spectroscopic studies, such as NMR analysis of 1-aminobicycloalkanes substituted at the bridgehead with adamantane, offer critical data on the structural and electronic properties of these molecules (Della et al., 1987).
Mechanism of Action
Target of Action
Adamantane derivatives have been known to exhibit antiviral activity, particularly against influenza a viruses . The mechanism of action is typically through the blockage of the influenza virus M2 protein transmembrane proton channel .
Mode of Action
For instance, amantadine, a related compound, suppresses influenza A virus replication by blocking the influenza virus M2 protein transmembrane proton channel .
Biochemical Pathways
The inhibition of the m2 protein transmembrane proton channel in influenza a viruses by adamantane derivatives can prevent the uncoating of the virus, thereby inhibiting its replication .
Pharmacokinetics
The molecular weight of 1-(1-adamantyl)pentane-1,4-dione is 23433, and its molecular formula is C15H22O2 . These properties may influence its pharmacokinetics, including its absorption and distribution within the body, its metabolism, and its excretion.
Safety and Hazards
While specific safety and hazard information for 1-(1-Adamantyl)pentane-1,4-dione is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
Properties
IUPAC Name |
1-(1-adamantyl)pentane-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(16)2-3-14(17)15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLTWXJATGPULX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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